Computed Lipophilicity (XLogP3) vs. Warfarin and Phenyl-Analog Isosteres
The target compound exhibits a computed XLogP3 of 3.3 [1], which is 0.6–0.7 log units higher than the anticoagulant reference warfarin (XLogP3 ≈ 2.7) [2] and approximately 0.5–0.8 units higher than the typical range reported for (3-phenylisoxazol-5-yl)methyl-2H-chromene-3-carboxylates (estimated ~2.5–2.8 based on fragment-based calculation). This elevated lipophilicity is attributable to the thiophene-for-phenyl substitution at the isoxazole 5-position and suggests enhanced passive membrane permeability relative to both warfarin and the phenyl-isoxazole coumarin series.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Warfarin: ~2.7; (3-phenylisoxazol-5-yl)methyl-2H-chromene-3-carboxylate series: estimated ~2.5–2.8 |
| Quantified Difference | +0.5 to +0.8 log units more lipophilic than phenyl-isoxazole coumarin congeners; +0.6 vs. warfarin |
| Conditions | Computed by XLogP3 algorithm (PubChem); warfarin value from DrugBank/calculated consensus |
Why This Matters
Higher logP can directly influence oral bioavailability, plasma protein binding, and blood-brain barrier penetration, making this compound a distinct candidate for applications requiring enhanced membrane transit relative to classic coumarin anticoagulants.
- [1] PubChem CID 8651518, XLogP3-AA value. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/8651518 View Source
- [2] DrugBank, Warfarin (DB00682). XLogP3 = 2.7 (computed). https://go.drugbank.com/drugs/DB00682 View Source
